4-Isopropylbenzyl phenylacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94087-24-8 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(4-propan-2-ylphenyl)methyl 2-phenylacetate |
InChI |
InChI=1S/C18H20O2/c1-14(2)17-10-8-16(9-11-17)13-20-18(19)12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
YLYZPMRGUDMETE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 4 Isopropylbenzyl Phenylacetate and Analogues
Direct Esterification Approaches
Direct esterification remains a fundamental and widely used strategy for synthesizing esters like 4-isopropylbenzyl phenylacetate (B1230308). These methods typically involve the reaction of an activated carboxylic acid with an alcohol or the acid-catalyzed reaction between the carboxylic acid and alcohol.
A straightforward and efficient method for the synthesis of 4-isopropylbenzyl phenylacetate is the condensation reaction between 4-isopropylbenzyl alcohol and phenylacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The hydroxyl group of 4-isopropylbenzyl alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of phenylacetyl chloride. The reaction typically proceeds rapidly at room temperature and is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. The high reactivity of acyl chlorides generally ensures high yields of the desired ester. nih.gov
Alcohol-mediated esterification, particularly the Fischer-Speier esterification, is a classic method for producing esters. masterorganicchemistry.compatsnap.com This approach involves heating a carboxylic acid, in this case, phenylacetic acid, with an alcohol, 4-isopropylbenzyl alcohol, in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comcerritos.edu The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. libretexts.org This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comathabascau.ca The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com
Another alcohol-mediated strategy is transesterification. While less direct for this specific target, a methyl or ethyl phenylacetate could be reacted with 4-isopropylbenzyl alcohol in the presence of an acid or base catalyst. This would again be an equilibrium-driven process where the more volatile alcohol (methanol or ethanol) would be removed to drive the formation of the desired this compound.
To overcome the often harsh conditions of Fischer esterification, milder methods employing coupling reagents have been developed. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) or N,N'-dicyclohexylcarbodiimide (DCC), are widely used to facilitate the formation of ester bonds at room temperature. chemistrysteps.com In this method, the carboxylic acid (phenylacetic acid) reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then readily attacked by the alcohol (4-isopropylbenzyl alcohol) to form the ester and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea). To improve reaction rates and suppress side reactions, a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (4-DMAP) is often added. nih.govresearchgate.net This process, known as the Steglich esterification, is highly efficient for a wide range of substrates, including sterically hindered alcohols. researchgate.net The reaction is generally performed in anhydrous aprotic solvents like dichloromethane (B109758) (CH₂Cl₂). nih.gov
Table 1: General Conditions for EDC-Mediated Esterification of Arecaidine with Various Alcohols nih.gov This table illustrates the general applicability and yields of EDC-mediated esterification for benzyl (B1604629) alcohol derivatives, which is analogous to the synthesis of this compound.
| Entry | Alcohol Precursor | Coupling Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzenedimethanol | EDC·HCl | 4-DMAP | CH₂Cl₂ | 73-83 |
| 2 | TBS-protected hydroxybenzyl alcohols | EDC·HCl | 4-DMAP | CH₂Cl₂ | 80-89 |
| 3 | TBS-protected hydroxybenzhydrols | EDC·HCl | 4-DMAP | CH₂Cl₂ | 78-86 |
Catalytic Carbonylation Routes for Arylacetates
Modern synthetic chemistry offers advanced catalytic methods for the synthesis of esters, including those based on palladium-catalyzed carbonylation reactions. These reactions involve the introduction of a carbonyl group (CO) into an organic molecule and provide an alternative to classical esterification. researchgate.net
An innovative and sustainable route to arylacetates involves the palladium-catalyzed carbonylation of benzyl acetate (B1210297) derivatives. rsc.org This method avoids the use of halogenated starting materials. In a typical reaction, a benzyl acetate, such as 4-isopropylbenzyl acetate, is reacted with an alcohol under an atmosphere of carbon monoxide in the presence of a palladium catalyst. rsc.org This transformation allows for the direct synthesis of a wide range of alkyl arylacetates in excellent yields. rsc.org Notably, these reactions can often be performed at ambient pressure of carbon monoxide, enhancing the safety and practicality of the protocol. rsc.org The process is completely halogen-free, presenting a greener alternative to traditional methods that might start from benzyl halides. rsc.orgacs.org Similar strategies have been developed for the carbonylation of benzyl carbonates and formates. nih.govrsc.org
The success of palladium-catalyzed carbonylation reactions is highly dependent on the catalyst system, which includes the palladium precursor and the supporting ligand. uni-rostock.de Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor. rsc.orgrsc.orgnih.gov The choice of ligand is critical for achieving high catalytic activity and selectivity. Bidentate phosphine (B1218219) ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (DPPF), have been shown to be particularly effective in these transformations. rsc.org The binary system of Pd(OAc)₂ and DPPF has been identified as a top-performing catalyst for the alkoxycarbonylation of benzyl acetates. rsc.org Optimization studies involve screening various ligands, solvents, bases (if required), temperatures, and CO pressures to maximize the yield of the desired arylacetate product. researchgate.net For instance, studies have shown that ligands like Xantphos are particularly effective for carbonylations at low carbon monoxide pressures. nih.gov
Table 2: Optimization of Palladium-Catalyzed Methoxycarbonylation of Benzyl Acetate rsc.org This table demonstrates the effect of different ligands on the palladium-catalyzed carbonylation of a model benzyl acetate substrate, a reaction analogous to what would be used for a 4-isopropylbenzyl derivative.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 130 | 18 | 75 |
| 2 | Pd(OAc)₂ (2) | dppb (4) | 130 | 18 | 80 |
| 3 | Pd(OAc)₂ (2) | dppe (4) | 130 | 18 | 85 |
| 4 | Pd(OAc)₂ (2) | dppp (4) | 130 | 18 | 90 |
| 5 | Pd(OAc)₂ (2) | DPPF (4) | 130 | 18 | 99 |
| 6 | Pd(OAc)₂ (2) | Xantphos (4) | 130 | 18 | 98 |
Reaction conditions: Benzyl acetate (0.5 mmol), methanol (B129727) (2.0 mL), CO (1 atm), catalyst, ligand in toluene (B28343) (2.0 mL).
Derivatization Strategies for the 4-Isopropylbenzyl Moiety
The functionalization of the 4-isopropylbenzyl group is a key aspect in the synthesis of its derivatives. This can be achieved through various precursors and can lead to the formation of diverse molecular scaffolds.
The synthesis of esters like this compound can be accomplished using commercially available starting materials such as 4-isopropylbenzaldehyde (B89865) (cuminaldehyde) and 4-isopropylbenzyl alcohol. nih.govwikipedia.orgsigmaaldrich.com
One common method involves the esterification of 4-isopropylbenzyl alcohol with phenylacetic acid. This reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like toluene. The removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the ester. prepchem.com
Alternatively, 4-isopropylbenzaldehyde can serve as a precursor. wikipedia.org It can be reduced to 4-isopropylbenzyl alcohol, which is then subjected to esterification. chemicalbook.com The reduction of cuminaldehyde can be achieved through catalytic hydrogenation using catalysts like Raney nickel or noble metals such as ruthenium, platinum, or palladium on a carbon support. google.comgoogle.com Another route involves the reaction of 4-isopropylbenzyl alcohol with an acylating agent like acetic anhydride (B1165640) in the presence of a catalyst to form the corresponding acetate ester. google.com
A general procedure for the synthesis of a related compound, benzyl phenylacetate, involves heating a solution of phenylacetic acid, benzyl alcohol, and p-toluenesulfonic acid in toluene with the removal of water. prepchem.com A similar principle can be applied to the synthesis of this compound.
Table 1: Synthesis of Benzyl Phenylacetate
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |
| Phenylacetic acid | Benzyl alcohol | p-Toluenesulfonic acid | Toluene | 83% prepchem.com |
This table is based on a literature procedure for a closely related compound and is illustrative of the general synthetic approach.
The 4-isopropylbenzyl moiety can be incorporated into various heterocyclic structures, such as pyrazoles and triazoles, which are known for their diverse biological activities. nih.govrsc.orgnih.govmdpi.comnih.gov
For the synthesis of pyrazole (B372694) derivatives, a common strategy involves the reaction of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For instance, 4-benzyl-1H-pyrazole can be synthesized from benzylmalononitrile (B177411) and hydrazine hydrate (B1144303). nih.gov The 4-methoxybenzyl group has been utilized as a protective group in the synthesis of N-unsubstituted pyrazolones, which can be subsequently acylated. clockss.org
The synthesis of triazole derivatives often involves the cycloaddition of an azide (B81097) with an alkyne (the Huisgen cycloaddition). mdpi.com The 4-methoxybenzyl group has also been employed as a versatile N-protecting group for the synthesis of v-triazoles. 4-Methoxybenzyl azide can be prepared from the corresponding chloride and reacted with compounds containing active methylene (B1212753) groups to form the triazole ring. electronicsandbooks.com This protecting group can be readily removed to yield the N-unsubstituted triazole. electronicsandbooks.com
Table 2: Examples of Heterocyclic Scaffolds Incorporating Benzyl-type Moieties
| Heterocycle | Synthetic Strategy | Key Reagents |
| Pyrazole | Condensation | Benzylmalononitrile, Hydrazine hydrate nih.gov |
| Pyrazolone | Condensation and acylation | Diethyl ethoxymethylenemalonate, 4-Methoxybenzylhydrazine clockss.org |
| v-Triazole | Cycloaddition/Condensation | 4-Methoxybenzyl azide, Diethyl malonate electronicsandbooks.com |
| 1,2,4-Triazole | Various methods | N/A |
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often offering significant advantages over conventional heating methods. researchgate.netanton-paar.com These advantages include dramatically reduced reaction times, increased yields, and often cleaner reaction profiles with fewer byproducts. researchgate.netanton-paar.comindianchemicalsociety.comarkat-usa.org
In conventional heating, heat is transferred to the reaction mixture via conduction and convection, which can be slow and lead to uneven temperature distribution. researchgate.net In contrast, microwave irradiation directly heats the reaction mixture through interaction with polar molecules, resulting in rapid and uniform heating. anton-paar.com
Several studies have compared conventional and microwave-assisted synthesis for various heterocyclic compounds. For the synthesis of amides, microwave irradiation led to higher yields (75–87%) in significantly shorter reaction times compared to conventional methods (50–72%). indianchemicalsociety.com Similarly, in the synthesis of 3,4-dihydro-2H-benzo[b] acs.orgnih.govoxazines, the microwave-assisted method resulted in higher yields and shorter reaction times. arkat-usa.org A study on the synthesis of 2-amino-4,6-diarylpyrimidines also demonstrated that while conventional heating could achieve higher yields, it required much longer reaction times compared to the microwave-assisted approach. javeriana.edu.co
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction Type | Method | Reaction Time | Yield | Reference |
| Amide Synthesis | Conventional | Longer | 50-72% | indianchemicalsociety.com |
| Microwave | Shorter | 75-87% | indianchemicalsociety.com | |
| Oxazine Synthesis | Conventional | Hours | Lower | arkat-usa.org |
| Microwave | Minutes | Higher | arkat-usa.org | |
| Pyrimidine Synthesis | Conventional | 24 hours | Up to 58% | javeriana.edu.co |
| Microwave | Shorter | Acceptable to good | javeriana.edu.co |
Investigation of Stereoselective Synthesis for Related Esters
The development of methods for the stereoselective synthesis of esters is a significant area of research, as the chirality of a molecule can profoundly influence its biological activity.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. One approach for the synthesis of chiral esters involves the enantioselective insertion of carbenes into the O–H bond of water or alcohols. acs.org This has been successfully applied to α-aryl-α-diazoesters using chiral catalysts. acs.org Recent advancements have extended this methodology to α-alkyl- and α-alkenyl-α-diazoesters, employing a combination of achiral dirhodium complexes and chiral phosphoric acids or phosphoramides as catalysts. acs.org
Another powerful strategy is the catalytic asymmetric allylic esterification. acs.orgorganic-chemistry.org In this method, prochiral allylic alcohols are converted to their trichloroacetimidate (B1259523) intermediates, which then undergo an enantioselective SN2′ substitution with carboxylic acids in the presence of a chiral palladium(II) catalyst. acs.orgorganic-chemistry.org This approach provides access to branched allylic esters with high yields and excellent enantioselectivities. organic-chemistry.org
Furthermore, hydrogen-bond-donor catalysis has been utilized for the enantioselective synthesis of α-allyl amino esters. nih.govnih.gov Chiral squaramide catalysts can facilitate the nucleophilic allylation of α-chloro glycinates to produce N-carbamoyl-protected amino esters with high enantioselectivity. nih.govnih.gov
The success of enantioselective synthesis heavily relies on the development of efficient chiral catalyst systems. A variety of catalysts have been developed for the synthesis of chiral esters.
For instance, a nickel-catalyzed enantioconvergent coupling of a racemic alkyl halide with an olefin in the presence of a hydrosilane provides a direct route to esters of enantioenriched dialkyl carbinols. acs.org This method demonstrates good functional-group tolerance and utilizes earth-abundant nickel. acs.org
In the realm of biocatalysis, lipases are widely used for the kinetic resolution of racemic alcohols to produce enantiopure esters. encyclopedia.pub Dynamic kinetic resolution (DKR) combines the lipase-catalyzed resolution with in-situ racemization of the slower-reacting enantiomer, often using a metal catalyst like ruthenium, to achieve theoretical yields of close to 100%. encyclopedia.puborganic-chemistry.org This has been applied to a wide range of secondary alcohols. encyclopedia.puborganic-chemistry.org
Chiral palladium(II) complexes, such as (Rp,S)-[COP-OAc]2, have proven effective in the catalytic asymmetric synthesis of chiral allylic esters from prochiral (Z)-2-alkene-1-ols. acs.orgorganic-chemistry.org These catalysts can be used at low loadings and provide high yields and enantioselectivities. organic-chemistry.org
Table 4: Chiral Catalyst Systems for Ester Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features |
| Nickel/P-OP ligand | Enantioconvergent coupling | Racemic alkyl halides, olefins acs.org | Earth-abundant metal, good functional-group tolerance acs.org |
| Lipase/Ru-complex | Dynamic Kinetic Resolution | Racemic secondary alcohols encyclopedia.puborganic-chemistry.org | High yields and enantiomeric excesses organic-chemistry.org |
| Palladium(II)-[COP-OAc]₂ | Asymmetric allylic esterification | Prochiral (Z)-2-alkene-1-ols acs.orgorganic-chemistry.org | High yields (60-98%), excellent enantioselectivity (86-99% ee) organic-chemistry.org |
| Rhodium/Chiral Phosphoric Acid | O-H Insertion | α-Alkyl/Alkenyl-α-diazoesters, water acs.org | Access to multifunctional chiral α-hydroxy esters acs.org |
| Chiral Squaramide | Anion-abstraction catalysis | α-Chloro glycine (B1666218) esters, allylsilanes nih.govnih.gov | High enantioselectivity (up to 97% ee) nih.gov |
Optimization of Reaction Conditions in Ester Synthesis
The economic viability and environmental impact of synthesizing this compound are highly dependent on the optimization of reaction conditions. Key factors that are manipulated to enhance the reaction outcome include the choice of solvent, temperature, pressure, and the duration of the reaction.
The solvent in which an esterification reaction is conducted can have a profound impact on its efficiency and selectivity. Solvents can influence the solubility of reactants, the position of the chemical equilibrium, and the activity of catalysts, particularly in enzyme-catalyzed reactions.
In the context of synthesizing aromatic esters like this compound, the polarity of the solvent plays a critical role. Non-polar solvents are often favored as they can facilitate the removal of water, a by-product of esterification, thereby shifting the reaction equilibrium towards the formation of the ester. For instance, in the esterification of phenylacetic acid with p-cresol (B1678582) using a nanoclay catalyst, the highest yields were obtained in non-polar solvents like toluene, with a decrease in yield observed as solvent polarity increased nih.gov. This principle is broadly applicable to the synthesis of similar esters.
The selection of a suitable solvent is also paramount in lipase-catalyzed esterifications. Hydrophobic solvents tend to result in higher reaction rates compared to hydrophilic ones jetir.org. This is because an aqueous environment is generally unsuitable for lipase-catalyzed ester synthesis, as an excess of water can promote the reverse reaction of hydrolysis jetir.org. In some cases, a solvent-free system is preferable, especially in industrial applications, to minimize waste and reduce costs jetir.org. However, the use of co-solvent systems, such as a mixture of a primary solvent with an accessory solvent, can markedly enhance substrate conversion rates in enzymatic syntheses of aromatic esters rsc.org.
Below is a data table illustrating the effect of different solvents on the yield of p-cresyl phenyl acetate, an analogue of this compound. This data highlights the general trend of higher yields in less polar solvents.
| Solvent | Polarity Index | Yield (%) |
| Toluene | 2.4 | 85 |
| Benzene | 2.7 | 82 |
| Chlorobenzene | 4.6 | 78 |
| 1,4-Dioxane | 4.8 | 75 |
This table presents data on the synthesis of p-cresyl phenyl acetate, used here as an analogue to illustrate the influence of solvent polarity on the yield of aromatic esters. The data is adapted from a study on the esterification of phenylacetic acid with p-cresol. nih.gov
Temperature, pressure, and reaction time are interconnected parameters that must be carefully controlled to optimize ester synthesis.
Temperature: Generally, an increase in reaction temperature increases the reaction rate. However, for reversible reactions like esterification, excessively high temperatures can negatively affect the equilibrium constant and may lead to side reactions or degradation of the reactants and products. In a study on the synthesis of benzyl acetate, a related compound, the reaction was carried out at the reflux temperature of the solvent nih.gov. For enzymatic reactions, temperature control is even more critical, as high temperatures can lead to enzyme denaturation and loss of activity researchgate.net. For example, in the enzymatic synthesis of benzyl esters, an increase in temperature did not always lead to a higher conversion, indicating a complex relationship between temperature and enzyme stability and activity jetir.org.
Pressure: Pressure is a significant parameter, especially in solvent-free systems or when volatile reactants are used. Applying a vacuum can be an effective method to remove water from the reaction mixture, which drives the equilibrium towards the product side and can significantly increase the conversion to the desired ester rsc.org.
Reaction Time: The duration of the reaction is a critical factor in achieving high yields. The reaction must be allowed to proceed for a sufficient time to reach equilibrium or maximum conversion. However, unnecessarily long reaction times can lead to the formation of by-products and increase energy consumption. For the synthesis of ethyl phenylacetate, a reaction time of six to seven hours at boiling temperature was employed orgsyn.org. In a patent describing the preparation of phenylacetate, refluxing for 2 to 6 hours was specified, with longer times leading to higher yields google.com. Optimization studies often involve monitoring the reaction progress over time to determine the point at which the desired conversion is achieved without significant by-product formation.
The following table provides illustrative data on the effect of reaction time on the yield of phenylacetate, demonstrating the importance of this parameter.
| Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 2 | 120-130 | 39.9 |
| 4 | 120-130 | 68.8 |
| 6 | 120-130 | 88.1 |
This table is based on data for the synthesis of phenylacetate and is used to illustrate the general effect of reaction time on ester yield. The data is derived from a patent for the preparation of phenylacetate. google.com
Iv. Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. nih.gov This method is crucial for predicting binding affinity and understanding the molecular basis of a ligand's activity. nih.govnih.gov
While specific docking studies on 4-isopropylbenzyl phenylacetate (B1230308) are not extensively published, research on structurally related phenylacetic acid (PAA) derivatives provides significant insights into their potential biological interactions. Molecular docking simulations have been performed to investigate the binding modes of PAA and its derivatives with various biological targets, including enzymes and DNA. researchgate.netjspae.com
Studies have shown that PAA derivatives can interact effectively with enzymes such as Pim kinase and urease. researchgate.net For example, in simulations with Pim kinase, various PAA derivatives were shown to bind within the active site, primarily through polar interactions. jspae.com The docking scores, which estimate the binding affinity, vary depending on the nature and position of substituents on the phenylacetic acid scaffold. For instance, 2-propyl PAA showed notable inhibitory effects against Pim kinase. researchgate.net Similarly, against urease enzymes, derivatives like 4-propyl-PAA exhibited strong docking scores, indicating potent inhibitory potential. researchgate.net
The binding predictions often reveal that substituents play a critical role. Halogen-substituted derivatives, for example, can display altered binding potentials depending on the type and position of the halogen atom. researchgate.net In studies involving coumarin (B35378) derivatives bearing a phenylacetate moiety, substitutions on the coumarin ring were found to either increase or decrease binding affinity to the active site of the cytochrome P450 enzyme CYP2A13. tandfonline.com Specifically, derivatives with 3-triazole or 3-(phenyl acetate) substituents showed decreased affinity. tandfonline.com
The following table summarizes the predicted binding affinities (docking scores) of various phenylacetic acid derivatives against different biological targets, as reported in recent computational studies.
Table 1: Predicted Binding Affinities (Docking Scores in kcal/mol) of Phenylacetic Acid (PAA) Derivatives
| Compound | Target: DNA jspae.com | Target: Pim Kinase jspae.com | Target: Urease researchgate.netjspae.com |
|---|---|---|---|
| 3-Chloro-PAA | -7.809 | -5.9009 | - |
| 4-Propyl-PAA | - | - | -8.5250 |
| 2-Propyl-PAA | -6.372 | -6.577 | -5.8128 |
| 3-Nitro-PAA | - | - | -4.8088 |
| 2-Nitro-PAA | -6.763 | - | -6.2316 |
| 3-Iodo-PAA | -6.899 | -6.8039 | - |
| 3-Methoxy-PAA | - | -6.7693 | - |
| 2-Methoxy-PAA | -6.643 | -6.6577 | - |
| 3-Methyl-PAA | - | -6.5836 | - |
| 3-Ethyl-PAA | - | -6.5823 | - |
| 2-Ethyl-PAA | -6.519 | -6.0678 | - |
| 2-Bromo-PAA | -6.877 | -6.0241 | - |
Molecular docking not only predicts if a ligand will bind but also how it binds, elucidating specific interactions within the binding site. nih.gov For PAA derivatives, studies have detailed key interactions with amino acid residues of target proteins and base pairs of DNA.
Interaction with DNA: PAA and its derivatives are predicted to bind to DNA primarily through intercalation, where the compounds insert themselves between DNA base pairs. jspae.com For example, 3-chlorophenylacetic acid, the most potent compound in one study, was predicted to form eight polar interactions with DNA residues DT 8, DG 16, DA 18, and DG 10, including hydrogen bonds and pi-H interactions. jspae.com
Interaction with Pim Kinase: The binding of PAA derivatives to Pim kinase is characterized by polar interactions with key residues in the active site. jspae.com For 2-propylacetic acid, three significant interactions were identified with residues TYR 1993 and TRP 319. jspae.com
Interaction with Urease: PAA derivatives form effective interactions with the nickel-containing active site of urease enzymes. jspae.com For instance, 3-Nitro PAA is predicted to form one hydrogen bond and two pi-H interactions with active site residues GLN387, VAL558, and LYS559. researchgate.net 2-Nitro PAA interacts with TYR544 and ALA284. researchgate.net These interactions are crucial for the potential inhibition of the enzyme. researchgate.net
Interaction with COX-2: In a study of phenylacetic acid regioisomers designed as anti-inflammatory agents, molecular modeling showed that a specific N-difluoromethyl-1,2-dihydropyridin-2-one moiety inserts into a secondary pocket of the cyclooxygenase-2 (COX-2) enzyme, which is believed to confer its selectivity. nih.gov
These studies collectively demonstrate that the phenylacetic acid scaffold is a versatile structure for interacting with diverse biological targets through a range of bonding types, including hydrogen bonds and hydrophobic interactions. nih.govresearchgate.netnih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. berkeley.edu It is widely applied to predict molecular properties and reaction mechanisms with high accuracy. berkeley.edukoreascience.kr
DFT calculations are a powerful tool for mapping out the energetic landscapes of chemical reactions, including the identification of intermediates and transition states. berkeley.edu This provides deep mechanistic insight that can be difficult to obtain experimentally. researchgate.net
In the context of reactions relevant to phenylacetic acid derivatives, DFT studies have been instrumental. For example, research on palladium-catalyzed C–H functionalization, a common method for modifying aromatic compounds, has utilized DFT to understand reaction selectivity. A recent study on the reactivity of phenylacetate substrates with a palladium catalyst showed that the formation of a 6-membered palladacycle is kinetically favored, whereas the 5-membered palladacycle is the thermodynamically more stable product. acs.org DFT calculations revealed that the transition state leading to the 5-membered ring is hindered by a higher distortion energy, thus explaining the kinetic preference. acs.org
Furthermore, DFT has been used to clarify mechanisms for various synthetic reactions, such as cycloadditions and dimerizations. mdpi.comrsc.org Calculations can model the step-by-step process of bond formation and breaking, determining the energy barriers for each step. researchgate.netnih.gov For instance, DFT can be used to calculate the four-centered transition states in reactions involving carboxylic acids. researchgate.net This theoretical approach allows for the investigation of all feasible isomerization and dissociation pathways of molecules, leading to a comprehensive understanding of the reaction mechanisms. koreascience.kr
Table 2: Selected Applications of DFT in Elucidating Reaction Mechanisms
| Study Focus | System Studied | Key DFT Finding | Reference |
|---|---|---|---|
| Reaction Selectivity | Palladium-catalyzed C-H activation of phenylacetate | The transition state for 5-membered ring formation has a higher distortion energy than for the 6-membered ring. | acs.org |
| C-H Activation | Palladium-catalyzed β-X elimination | Elucidated a four-step mechanism: N–H activation, β-X elimination, nucleophilic addition, and catalyst regeneration. | nih.gov |
| Cycloaddition Reactions | 1,3-Dipolar cycloadditions | Modeled the chelation of reactants by a lithium ion as the first step of the reaction. | mdpi.com |
DFT is also extensively used to predict the ground-state geometry and electronic properties of molecules. By optimizing the molecular structure to find the lowest energy conformation, DFT provides an accurate description of bond lengths, bond angles, and dihedral angles. doi.org
Conformational analysis using DFT, often initiated by a broader search method like Monte Carlo, can identify the most stable conformers of a flexible molecule and their relative populations based on the Boltzmann distribution. doi.org For complex natural products and peptides, DFT has successfully predicted conformations that are in full agreement with experimental NMR data. doi.orgnih.gov This is crucial for understanding how a molecule's three-dimensional shape influences its biological activity.
Beyond structure, DFT calculations can predict a wide range of electronic properties. These include the distribution of electron density, partial atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov These properties are fundamental to a molecule's reactivity, stability, and spectroscopic behavior. For example, the calculated electronic properties of different nitrogen-doped graphene systems have been shown to depend on the nature of the dopant and its bonding configuration. nih.gov
Pharmacophore Modeling and Ligand-Binding Site Analysis for Phenylacetic Acid Derivatives
Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to interact with a specific biological target and elicit a desired response.
A notable example involves a series of phenylacetic acid regioisomers designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) for anti-inflammatory applications. nih.gov In this work, a novel N-difluoromethyl-1,2-dihydropyridin-2-one moiety was identified as an attractive pharmacophore. nih.gov Molecular modeling studies demonstrated how this specific chemical group contributes to the molecule's activity and selectivity. nih.gov
The analysis of the ligand-binding site revealed that:
The N-difluoromethyl-1,2-dihydropyridin-2-one pharmacophore inserts into a secondary pocket present in the COX-2 enzyme, a feature which confers selectivity for COX-2 over the related COX-1 enzyme. nih.gov
The same pharmacophore group binds in proximity to the catalytic iron-containing region of the 5-LOX enzyme. nih.gov
This study exemplifies how identifying a key pharmacophore within a class of compounds, such as phenylacetic acid derivatives, and analyzing its interaction with the target's binding site can guide the design of more potent and selective therapeutic agents. nih.gov This approach, which connects the chemical features of ligands to their biological targets, is a cornerstone of modern drug discovery. nih.gov
In Silico Approaches for Predictive Modeling in Chemical Biology and Drug Discovery
In the realm of modern chemical biology and drug discovery, in silico approaches, which utilize computer simulations and mathematical algorithms, have become indispensable tools. researchgate.net These computational methods are critical for predicting the properties and biological activities of molecules, thereby accelerating the identification and optimization of potential drug candidates. researchgate.netnih.gov The primary advantage of employing in silico models is the significant reduction in the time and cost associated with drug development by streamlining the discovery pipeline, from target identification to preclinical evaluation. researchgate.netnih.gov
Computational chemistry offers profound insights into the behavior of molecules at an atomic level, which is not always achievable through empirical experimentation alone. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are fundamental to predictive modeling. researchgate.net QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.comnih.gov These models can then be used to predict the activity of novel, un-synthesized compounds.
Molecular docking, a key component of structure-based drug design (SBDD), simulates the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or nucleic acid. nih.gov This method predicts the preferred binding orientation and affinity of a ligand to a target, providing valuable information for lead optimization. nih.gov Furthermore, molecular dynamics (MD) simulations can offer a more dynamic picture of the ligand-target interactions over time. nih.gov
The application of these computational tools is not limited to predicting binding affinity. They are also employed to forecast pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. By identifying potential liabilities early in the discovery process, these predictive models help to reduce the high attrition rates of drug candidates in later stages of development. nih.govnih.gov The integration of high-throughput screening data with computational models has further enhanced their predictive power and utility in generating reliable predictions and new knowledge about the mode of action of drugs. nih.gov
Structure-Activity Relationship (SAR) Analysis of Substituted Phenylacetates and Isopropylbenzyl Derivatives
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how specific structural features of a compound, such as 4-Isopropylbenzyl phenylacetate, contribute to its biological effects. By systematically modifying different parts of the molecule, researchers can identify key pharmacophoric elements and optimize potency and selectivity.
For a compound like this compound, the SAR can be dissected by considering substitutions on both the benzyl (B1604629) and phenylacetate moieties.
Substitutions on the Benzyl Ring:
The nature and position of substituents on the benzyl ring can significantly influence activity. In studies of related benzyl derivatives, it has been observed that both electronic and steric factors play a critical role. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the presence and location of substituents on the benzyl ring were critical for inhibitory potency against the USP1/UAF1 deubiquitinase complex. nih.gov Similarly, a 3D-QSAR study on benzyl vinylogous derivatives revealed that steric and electrostatic fields are key determinants of their inhibitory activity against phosphodiesterase 3B (PDE3B). researchgate.netarabjchem.org The contour maps from such studies can indicate regions where bulky or electronegative groups are favored or disfavored, guiding the design of more potent analogs. researchgate.net
For this compound, the isopropyl group at the para position is a key feature. SAR studies on similar structures often reveal that the size and lipophilicity of substituents at this position can modulate binding to a target protein. For example, in a study of TRPV1 antagonists, a tert-butyl group on the benzyl ring was found to be important for activity. elsevierpure.com
Modifications of the Phenylacetate Moiety:
The phenylacetate portion of the molecule also presents opportunities for structural modification to probe SAR. Changes to the phenyl ring of the acetate (B1210297) group, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic distribution of the entire molecule and affect its interaction with biological targets. QSAR studies on phenoxyacetamide derivatives have shown that various substitutions on the phenyl ring can significantly impact their MAO inhibitory activity. researchgate.net
Furthermore, the ester linkage itself is a critical functional group. In a study of benzyl ester-containing derivatives with antifungal activity, the nature of the acid fragment was found to be a key determinant of efficacy. nih.govacs.org The analysis demonstrated that esters derived from fatty acids were more effective than those from aromatic or naphthenic acids, highlighting the importance of the group attached to the carbonyl of the ester. nih.govacs.org
The table below illustrates a hypothetical SAR for this compound derivatives based on established principles from related compound classes. The activity is represented qualitatively based on common trends observed in medicinal chemistry, where 'High', 'Moderate', and 'Low' indicate the predicted biological response to the structural modifications.
| Compound | R1 (Substitution on Benzyl Ring) | R2 (Substitution on Phenylacetate Ring) | Hypothetical Activity |
|---|---|---|---|
| This compound | 4-Isopropyl | H | Moderate |
| Analog A | 4-tert-Butyl | H | High |
| Analog B | 4-Chloro | H | Moderate |
| Analog C | 4-Methoxy | H | Low |
| Analog D | 4-Isopropyl | 4-Fluoro | High |
| Analog E | 4-Isopropyl | 4-Nitro | Moderate |
This illustrative table demonstrates how systematic variation of substituents on both the benzyl and phenylacetate rings can be used to explore the SAR of this class of compounds. For example, increasing the steric bulk at the para position of the benzyl ring (from isopropyl to tert-butyl) might enhance activity, while introducing a polar methoxy (B1213986) group could be detrimental. On the phenylacetate ring, an electron-withdrawing fluorine atom might increase potency, whereas a larger nitro group could have a different effect. These hypotheses, derived from SAR principles, would require experimental validation through synthesis and biological testing of the corresponding analogs.
Vi. Future Directions and Emerging Research Trends
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of 4-Isopropylbenzyl phenylacetate (B1230308). A promising avenue is the exploration of biocatalysis, utilizing enzymes to catalyze the esterification process. This approach offers high selectivity and operates under mild reaction conditions, reducing energy consumption and waste generation. For instance, enzymatic cascades have been successfully developed for the efficient conversion of L-phenylalanine to phenylacetic acid, a key precursor. researchgate.netnih.gov Such biocatalytic modules could be engineered and optimized for the synthesis of 4-Isopropylbenzyl phenylacetate, offering a greener alternative to traditional chemical methods.
Application of Advanced Spectroscopic Techniques for In-situ and Real-time Analysis
The application of advanced spectroscopic techniques is set to revolutionize the understanding and optimization of the synthesis of this compound. In-situ and real-time monitoring of the esterification reaction can provide valuable kinetic and mechanistic data that is not attainable through traditional offline analysis.
Key techniques and their potential applications include:
Near-Infrared (NIR) Spectroscopy: In-line NIR spectroscopy can be employed for the real-time measurement of the concentrations of reactants, intermediates, and products during the synthesis. azom.com This allows for precise control over reaction parameters to maximize yield and minimize reaction time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy offers a powerful tool for monitoring the consumption of starting materials and the formation of products and intermediates in the reaction mixture without the need for sample extraction. acs.orgfigshare.comresearchgate.net High-field NMR can provide detailed structural information and quantification of all species present, leading to a deeper understanding of the reaction kinetics and mechanism. acs.orgfigshare.comresearchgate.net Micro-reactor NMR probe heads can be particularly useful for studying fast esterification kinetics. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: On-line FTIR spectroscopy can be used to track changes in functional groups throughout the reaction, providing real-time data on the progress of the esterification. ibimapublishing.com This technique is complementary to NMR and can offer additional insights into the reaction dynamics. thermofisher.comnih.gov
The data generated from these in-situ techniques will be invaluable for developing accurate kinetic models and optimizing reaction conditions for the industrial-scale production of this compound.
Integration of Computational and Experimental Approaches in Rational Compound Design
The synergy between computational modeling and experimental synthesis will be instrumental in the rational design of novel this compound derivatives with tailored properties. Computational approaches can significantly reduce the time and cost associated with the discovery and development of new compounds by predicting their properties and biological activities before synthesis.
Future research in this area will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to establish a mathematical relationship between the structural features of this compound derivatives and their biological activities. drugdesign.orgwikipedia.org These models can then be used to predict the activity of new, unsynthesized compounds, guiding the selection of the most promising candidates for synthesis. drugdesign.orgresearchgate.netnih.gov
Molecular Docking: This computational technique can be used to predict the binding affinity and orientation of this compound derivatives to specific biological targets, such as enzymes or receptors. nih.govscienceopen.com This is particularly useful for identifying potential new biological applications and for designing derivatives with enhanced specificity and potency.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its derivatives at the atomic level, helping to understand their interactions with biological systems and their physicochemical properties.
The integration of these computational tools with experimental validation will enable a more targeted and efficient approach to the design and synthesis of new compounds with desired characteristics.
| Computational Approach | Application in Rational Design of this compound Derivatives |
| QSAR | Predict biological activity based on chemical structure, guiding the synthesis of more potent analogues. |
| Molecular Docking | Identify potential biological targets and predict binding interactions to design derivatives with high specificity. |
| Molecular Dynamics | Simulate the behavior of derivatives in biological environments to understand their mechanism of action. |
Exploration of New Biological Targets and Elucidation of Molecular Mechanisms
While the current applications of this compound are limited, future research is expected to uncover new biological activities and elucidate the underlying molecular mechanisms. A particularly promising area of investigation is its potential as an antifungal agent. Phenylacetic acid and its derivatives have demonstrated significant antifungal activity against various plant and human pathogens. nih.govmdpi.comnih.gov
Future studies should systematically screen this compound and its newly synthesized derivatives against a broad panel of fungal species. For active compounds, further research will be necessary to elucidate their mechanism of action. This could involve identifying the specific cellular pathways or enzymes that are targeted by the compound. Understanding the molecular mechanisms of action is crucial for the development of effective and safe therapeutic agents and for overcoming potential drug resistance. nih.govnih.govresearchgate.net
Design and Synthesis of Multifunctional Derivatives with Enhanced Specificity
Building upon the integration of computational and experimental approaches, the future design and synthesis of derivatives of this compound will likely focus on creating multifunctional molecules with enhanced specificity for their biological targets. This involves modifying the core structure of the molecule to incorporate different functional groups that can interact with multiple biological targets or confer additional desirable properties.
For example, by introducing specific heterocyclic moieties, it may be possible to develop derivatives with hypnotic or other central nervous system activities, similar to what has been achieved with other phenylacetate derivatives. nih.govresearchgate.net The design of such multifunctional compounds could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects. The overarching goal will be to move from broad-spectrum activity to highly specific interactions with targeted biological systems, thereby maximizing therapeutic benefit while minimizing off-target effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-isopropylbenzyl phenylacetate, and how can experimental reproducibility be ensured?
- Methodology : The compound is synthesized via esterification between 4-isopropylbenzyl alcohol and phenylacetic acid, typically catalyzed by sulfuric acid or immobilized lipases. Key parameters include temperature control (70–80°C), solvent selection (e.g., toluene), and stoichiometric ratios (1:1.2 alcohol:acid). To ensure reproducibility, document reaction conditions (e.g., time, catalyst loading) and validate purity via HPLC or GC-MS. Reference protocols from analogous esters like p-cresyl phenylacetate .
- Data Validation : Provide NMR (¹H/¹³C) and FT-IR spectra for structural confirmation. Cross-check melting points against literature (e.g., 75–76°C for structurally similar esters) .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Analytical Workflow :
Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Compare retention times with standards.
Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via peak area reduction in chromatograms .
- Documentation : Include detailed chromatographic conditions and degradation kinetics in supplementary materials to align with journal guidelines .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Risk Mitigation :
- Wear PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
- Use fume hoods during synthesis to minimize inhalation risks.
- Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?
- Data Reconciliation :
Compare assay conditions (e.g., cell lines, solvent concentrations) across studies. Variability in IC₅₀ values may arise from differences in in vitro models (e.g., HEK293 vs. HeLa cells).
Validate findings using orthogonal methods (e.g., Western blotting for protein targets alongside enzyme inhibition assays) .
- Statistical Tools : Apply meta-analysis frameworks to quantify heterogeneity and identify confounding variables .
Q. What advanced catalytic strategies can improve the atom economy of this compound synthesis?
- Green Chemistry Approaches :
- Enzymatic Catalysis : Optimize lipase B from Candida antarctica (CAL-B) in solvent-free systems to achieve >90% yield. Monitor enantioselectivity if chiral centers are present.
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times .
- Metrics : Calculate E-factors (kg waste/kg product) and compare with traditional methods to justify sustainability claims .
Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
- In Silico Workflow :
Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target receptors (e.g., GPCRs).
Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
- Validation : Synthesize top-ranked analogs and test in vitro/in vivo models to refine predictive algorithms .
Methodological Notes
- Experimental Design : Adopt factorial design (e.g., Box-Behnken) to optimize reaction variables (temperature, catalyst, solvent) and identify interactions .
- Data Reporting : Follow Beilstein Journal guidelines for concise experimental sections and supplemental data (e.g., NMR raw files, HPLC chromatograms) .
- Ethical Compliance : For pharmacological studies, ensure adherence to institutional review boards (IRBs) if human cell lines are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
